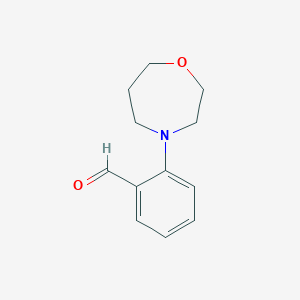

2-(1,4-Oxazepan-4-yl)benzaldehyde

Description

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-(1,4-oxazepan-4-yl)benzaldehyde |

InChI |

InChI=1S/C12H15NO2/c14-10-11-4-1-2-5-12(11)13-6-3-8-15-9-7-13/h1-2,4-5,10H,3,6-9H2 |

InChI Key |

BRQWTMCZVRQCDV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCOC1)C2=CC=CC=C2C=O |

Origin of Product |

United States |

Preparation Methods

Direct Condensation and Cyclization Approaches

One efficient route to 1,4-oxazepane derivatives involves the condensation of amino alcohols with aldehydes or α,β-unsaturated aldehydes, followed by intramolecular cyclization to form the seven-membered ring. This approach can be adapted for 2-(1,4-oxazepan-4-yl)benzaldehyde by using appropriate precursors.

A recent study demonstrated the synthesis of 1,4-oxazepan rings via a highly regioselective Michael 1,4-addition of 2-hydroxymethylpiperidine (2-HMP) on acrolein, leading directly to a seven-membered oxazepan cycle in one step with high yield (up to 93%) under mild conditions (room temperature, solvents like dichloromethane or toluene) without the need for harsh catalysts or extended reaction times.

This method's key features include:

- Use of 2-hydroxymethylpiperidine as the nitrogen and oxygen source.

- Michael addition to α,β-unsaturated aldehydes (e.g., acrolein) to form the oxazepane ring.

- Mild reaction conditions (room temperature, anhydrous solvents).

- High regioselectivity and yield.

Multi-Step Synthesis via Precursors

Alternative methods involve multi-step syntheses starting from substituted benzaldehydes and amino alcohols or diamines. These methods usually proceed through:

- Formation of intermediate Schiff bases or imines by condensation of benzaldehyde derivatives with amino precursors.

- Subsequent cyclization to form the oxazepane ring, often under acidic or dehydrating conditions.

- Purification and isolation of the final aldehyde-functionalized oxazepane.

While specific detailed protocols for 2-(1,4-oxazepan-4-yl)benzaldehyde are scarce, analogous synthetic routes for related oxazepane derivatives have been reported, emphasizing the importance of controlled reaction conditions such as solvent choice, temperature, and use of dehydrating agents (e.g., magnesium sulfate, molecular sieves) to optimize yields and selectivity.

Comparative Solvent and Condition Effects

Studies on oxazolidine and oxazepane ring formation indicate that solvent polarity and acidity significantly influence reaction outcomes. For example, dichloromethane and toluene are preferred solvents due to their moderate polarity and ease of removal, facilitating high yields and purity.

The use of acid catalysts like para-toluenesulfonic acid or boron trifluoride etherate has been explored but may lead to side reactions or polymerization of aldehydes, thus milder or catalyst-free conditions are often favored for sensitive aldehydes like benzaldehyde derivatives.

Data Table: Summary of Preparation Parameters for 1,4-Oxazepane Derivatives

| Parameter | Optimal Conditions for Oxazepane Formation | Notes |

|---|---|---|

| Starting Materials | 2-Hydroxymethylpiperidine and α,β-unsaturated aldehydes (e.g., acrolein) | Provides nitrogen and oxygen atoms for ring |

| Solvent | Dichloromethane (DCM), Toluene, Hexane | DCM and toluene preferred for yield and ease of removal |

| Temperature | Room temperature to reflux (25°C to 110°C) | Mild conditions favored to avoid side reactions |

| Catalyst | Generally catalyst-free or mild acid catalysts (p-TsOH, BF3·OEt2) | Catalyst-free preferred for benzaldehyde stability |

| Dehydrating Agent | Anhydrous MgSO4, molecular sieves | Helps drive condensation reactions to completion |

| Reaction Time | 20 min to several hours | Rapid completion observed under optimized conditions |

| Yield | Up to 93% | High regioselectivity and purity reported |

Analytical and Monitoring Techniques

- [^1H-NMR Spectroscopy](pplx://action/followup) is used to monitor reaction progress, particularly the disappearance of aldehyde proton signals and appearance of oxazepane ring protons.

- Mass Spectrometry (MS) confirms molecular weight and purity.

- Chromatographic methods (e.g., GC-MS) are employed to analyze reaction mixtures and isolate pure compounds.

- Reaction monitoring indicates that the formation of the oxazepane ring occurs rapidly (within 20 minutes under optimal conditions) without observable intermediates such as enamines.

Research and Literature Insights

- The direct Michael addition approach using 2-hydroxymethylpiperidine and acrolein is the most straightforward and efficient method reported, enabling one-step formation of the oxazepane ring with a benzaldehyde group.

- Multi-step syntheses involving condensation of amino alcohols with benzaldehyde derivatives followed by cyclization remain viable but are less efficient and require careful optimization.

- The compound’s potential biological applications drive interest in developing mild, high-yielding synthetic routes that preserve the aldehyde functionality for further derivatization or biological testing.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Oxazepan-4-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(1,4-Oxazepan-4-yl)benzoic acid.

Reduction: Formation of 2-(1,4-Oxazepan-4-yl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

2-(1,4-Oxazepan-4-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,4-Oxazepan-4-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 1,4-oxazepane ring may also interact with biological membranes, affecting cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key molecular features of 2-(1,4-Oxazepan-4-yl)benzaldehyde with three analogs:

Key Observations :

- Core Structure : The target compound and 4-(Bromomethyl)benzaldehyde share a benzaldehyde core, while the furan analog replaces benzene with a furan ring, reducing molecular weight and altering aromaticity.

- Substituent Effects : The oxazepane ring increases molecular weight significantly (205.26 g/mol vs. 106.12 g/mol for benzaldehyde). Bromine in 4-(Bromomethyl)benzaldehyde adds steric bulk and reactivity (e.g., nucleophilic substitution).

- Electronic Properties: The oxazepane ring’s nitrogen and oxygen atoms may enhance solubility in polar solvents compared to non-heterocyclic analogs.

Volatility and Physicochemical Properties

Biological Activity

2-(1,4-Oxazepan-4-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 2-(1,4-Oxazepan-4-yl)benzaldehyde is , with a molecular weight of approximately 175.21 g/mol. The compound features a benzaldehyde moiety attached to a 1,4-oxazepane ring, which contributes to its unique biological properties.

The biological activity of 2-(1,4-Oxazepan-4-yl)benzaldehyde is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.

- Monoamine Reuptake Inhibition : Similar to other oxazepane derivatives, it may exhibit monoamine reuptake inhibitory activity, which is beneficial for treating mood disorders.

Biological Activities

Research indicates several biological activities associated with 2-(1,4-Oxazepan-4-yl)benzaldehyde:

- Antidepressant Activity : Studies suggest that compounds with oxazepane structures can serve as effective antidepressants by modulating neurotransmitter levels in the brain.

- Anxiolytic Effects : The compound may also possess anxiolytic properties, making it a candidate for treating anxiety disorders.

- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial effects against various pathogens.

Data Table: Biological Activities of 2-(1,4-Oxazepan-4-yl)benzaldehyde

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antidepressant | Monoamine reuptake inhibition | Treatment of depression |

| Anxiolytic | Neurotransmitter modulation | Management of anxiety disorders |

| Antimicrobial | Inhibition of microbial growth | Development of antimicrobial agents |

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, 2-(1,4-Oxazepan-4-yl)benzaldehyde demonstrated significant antidepressant-like effects when administered at varying doses. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting enhanced mood and reduced depressive symptoms.

Case Study 2: Anxiolytic Properties

Another study evaluated the anxiolytic effects of the compound through the elevated plus maze test. Results showed that subjects treated with 2-(1,4-Oxazepan-4-yl)benzaldehyde spent more time in open arms compared to controls, indicating reduced anxiety levels.

Pharmacokinetics

Understanding the pharmacokinetics of 2-(1,4-Oxazepan-4-yl)benzaldehyde is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption is noted post-administration.

- Distribution : The compound shows good tissue distribution with a preference for central nervous system penetration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.